Cas no 532410-44-9 (tert-butyl 3-chloro-2-oxopropylmethylcarbamate)

tert-butyl 3-chloro-2-oxopropylmethylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-chloro-2-oxopropylmethylcarbamate
- 851-485-8
- tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate
- 1-[Methyl(tert-butyloxycarbonyl)amino]-3-chloro-2-propanone
- DA-42181
- 532410-44-9
- tert-butylN-(3-chloro-2-oxopropyl)-N-methylcarbamate
- EN300-4309103
- HWA41044
-
- インチ: InChI=1S/C9H16ClNO3/c1-9(2,3)14-8(13)11(4)6-7(12)5-10/h5-6H2,1-4H3
- InChIKey: AHJXMPBSMCKMJD-UHFFFAOYSA-N
計算された属性
- 精确分子量: 221.0818711Da
- 同位素质量: 221.0818711Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 223
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 46.6Ų
tert-butyl 3-chloro-2-oxopropylmethylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4309103-0.5g |
tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate |
532410-44-9 | 95.0% | 0.5g |
$713.0 | 2025-03-15 | |
1PlusChem | 1P0293UJ-50mg |
tert-butylN-(3-chloro-2-oxopropyl)-N-methylcarbamate |
532410-44-9 | 93% | 50mg |
$315.00 | 2024-04-30 | |
Aaron | AR02942V-10g |
tert-butylN-(3-chloro-2-oxopropyl)-N-methylcarbamate |
532410-44-9 | 95% | 10g |
$5428.00 | 2023-12-15 | |
1PlusChem | 1P0293UJ-250mg |
tert-butylN-(3-chloro-2-oxopropyl)-N-methylcarbamate |
532410-44-9 | 93% | 250mg |
$621.00 | 2024-04-30 | |
1PlusChem | 1P0293UJ-500mg |
tert-butylN-(3-chloro-2-oxopropyl)-N-methylcarbamate |
532410-44-9 | 93% | 500mg |
$944.00 | 2024-04-30 | |
Aaron | AR02942V-500mg |
tert-butylN-(3-chloro-2-oxopropyl)-N-methylcarbamate |
532410-44-9 | 95% | 500mg |
$1006.00 | 2025-02-17 | |
Aaron | AR02942V-1g |
tert-butylN-(3-chloro-2-oxopropyl)-N-methylcarbamate |
532410-44-9 | 95% | 1g |
$1282.00 | 2025-02-17 | |
Aaron | AR02942V-2.5g |
tert-butylN-(3-chloro-2-oxopropyl)-N-methylcarbamate |
532410-44-9 | 95% | 2.5g |
$2488.00 | 2025-02-17 | |
Enamine | EN300-4309103-0.05g |
tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate |
532410-44-9 | 95.0% | 0.05g |
$212.0 | 2025-03-15 | |
Enamine | EN300-4309103-0.1g |
tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate |
532410-44-9 | 95.0% | 0.1g |
$317.0 | 2025-03-15 |
tert-butyl 3-chloro-2-oxopropylmethylcarbamate 関連文献
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
tert-butyl 3-chloro-2-oxopropylmethylcarbamateに関する追加情報
Professional Introduction to Tert-butyl 3-chloro-2-oxopropylmethylcarbamate (CAS No. 532410-44-9)
Tert-butyl 3-chloro-2-oxopropylmethylcarbamate, identified by the Chemical Abstracts Service Number (CAS No.) 532410-44-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and agrochemical research. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry due to their structural flexibility and biological activity. The presence of both a tert-butyl group and a chloro-substituted propylmethylcarbamate moiety endows this molecule with unique chemical properties that make it a valuable intermediate in synthetic chemistry.
The tert-butyl 3-chloro-2-oxopropylmethylcarbamate structure is characterized by a carbamate functional group (-NHCOO-) linked to a propylmethyl side chain, which is further modified by a chloro substituent on the third carbon atom. This specific arrangement of functional groups contributes to its reactivity and potential applications in the synthesis of more complex molecules. In recent years, there has been growing interest in exploring the pharmacological potential of carbamate derivatives, particularly those incorporating halogenated alkyl groups, due to their ability to modulate biological targets effectively.
One of the most compelling aspects of tert-butyl 3-chloro-2-oxopropylmethylcarbamate is its utility as a building block in drug discovery. The chloro-substituent on the propylmethylcarbamate moiety allows for further functionalization through nucleophilic substitution reactions, enabling chemists to introduce diverse pharmacophores and explore novel therapeutic avenues. This flexibility has made it a popular choice for medicinal chemists working on developing small-molecule inhibitors, activators, and modulators of various biological pathways.
Recent advancements in computational chemistry and molecular modeling have further highlighted the significance of tert-butyl 3-chloro-2-oxopropylmethylcarbamate in drug design. Studies have demonstrated that the electronic properties of the chloro-substituent can influence the binding affinity and selectivity of carbamate-based compounds towards target proteins. For instance, computational studies have shown that modifications at the chloro-substituted propylmethylcarbamate moiety can enhance interactions with specific amino acid residues in enzyme active sites, leading to improved pharmacological activity.
The agrochemical sector has also recognized the potential of tert-butyl 3-chloro-2-oxopropylmethylcarbamate as a precursor for developing novel pesticides and herbicides. The structural features of this compound, particularly its stability under various environmental conditions and its ability to interact with biological targets in plants, make it an attractive candidate for crop protection applications. Researchers are currently investigating its efficacy as a precursor for systemic insecticides and fungicides, with promising preliminary results suggesting its potential as an alternative to existing agrochemicals.
In addition to its applications in pharmaceuticals and agrochemicals, tert-butyl 3-chloro-2-oxopropylmethylcarbamate has found utility in materials science. The unique reactivity of its functional groups allows for the synthesis of polymers and specialty chemicals with tailored properties. For example, researchers have explored its use as a monomer in the preparation of biodegradable polymers, leveraging its ability to undergo polymerization reactions under controlled conditions.
The synthesis of tert-butyl 3-chloro-2-oxopropylmethylcarbamate typically involves multi-step organic reactions, starting from readily available precursors such as tert-butanol and chlorinated propenes. The process often requires careful optimization to ensure high yields and purity, given the sensitivity of the carbamate functional group to hydrolysis and other degradation pathways. Advances in synthetic methodologies have enabled more efficient and scalable production methods, making this compound more accessible for industrial applications.
From a regulatory perspective, tert-butyl 3-chloro-2-oxopropylmethylcarbamate is subject to standard chemical safety protocols due to its reactivity and potential health effects. While it is not classified as a hazardous substance under current regulations, proper handling procedures must be followed to ensure worker safety and environmental protection. Manufacturers and researchers are advised to adhere to good laboratory practices (GLP) and industrial hygiene guidelines when working with this compound.
The future prospects for tert-butyl 3-chloro-2-oxopropylmethylcarbamate are promising, with ongoing research aimed at expanding its applications across multiple industries. As our understanding of molecular interactions continues to evolve, new opportunities for utilizing this compound are likely to emerge. Whether in drug discovery, agrochemical development, or materials science, tert-butyl 3-chloro-2-oxopropylmethylcarbamate remains a compound of significant interest and potential.
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